tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that features a trifluoromethylsulfonyloxy group attached to a dihydropyridine ring
Mechanism of Action
Target of Action
Compounds with a tert-butyl group are known for their unique reactivity patterns and have characteristic applications in chemical transformations .
Mode of Action
Compounds containing a tert-butyl group and a trifluoromethyl group are known to exhibit unique reactivity patterns, which could influence their interaction with their targets .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Result of Action
Compounds with similar structures have been shown to have significant effects on cellular processes .
Action Environment
It is known that environmental factors can significantly impact the behavior of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful attachment of the trifluoromethylsulfonyloxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted dihydropyridine compounds.
Scientific Research Applications
Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate: shares similarities with other trifluoromethylated compounds, such as trifluoromethylsulfonyl derivatives and trifluoromethylated pyridines.
Trifluoromethylsulfonyl derivatives: These compounds also contain the trifluoromethylsulfonyl group, which imparts unique chemical properties.
Trifluoromethylated pyridines: These compounds have a trifluoromethyl group attached to a pyridine ring, similar to the dihydropyridine structure.
Uniqueness
The presence of the trifluoromethylsulfonyloxy group enhances its reactivity and stability, making it a valuable compound for research and industrial applications .
Biological Activity
Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate (CAS Number: 149108-74-7) is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a trifluoromethylsulfonyloxy group, which enhances its chemical reactivity and stability. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆F₃NO₅S, with a molecular weight of 331.309 g/mol. The structure includes a dihydropyridine ring, which is significant in various biological processes.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆F₃NO₅S |
Molecular Weight | 331.309 g/mol |
LogP | 3.7436 |
PSA | 81.29 |
Research indicates that compounds with a dihydropyridine structure often exhibit calcium channel blocking activity. This mechanism can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release. The trifluoromethylsulfonyloxy group may enhance these effects by increasing lipophilicity and bioavailability.
Enzyme Inhibition Studies
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its potential to inhibit phosphodiesterase enzymes, which play a critical role in cellular signaling pathways.
Case Studies
- Cardiovascular Research : In a study examining the effects of various dihydropyridine derivatives on cardiovascular health, this compound demonstrated significant vasodilatory effects in isolated rat aorta tissues. The compound's ability to induce relaxation was attributed to its calcium channel blocking properties.
- Neuropharmacology : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and preserve neuronal function through modulation of intracellular calcium levels.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other trifluoromethylated compounds and dihydropyridines:
Compound Name | Biological Activity |
---|---|
Tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate | Similar calcium channel blocking activity |
Dihydropyridine derivatives | Commonly used as antihypertensive agents |
Trifluoromethylated pyridines | Enhanced metabolic stability and bioactivity |
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKPIWQNLHUKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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